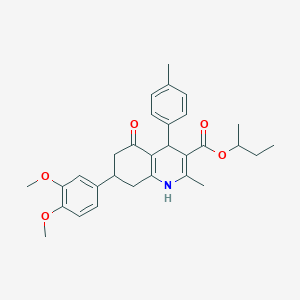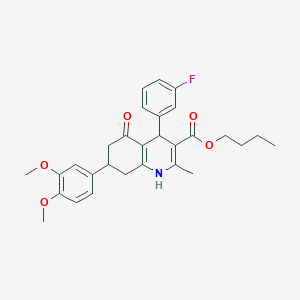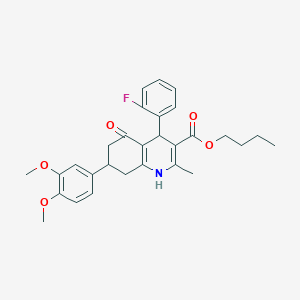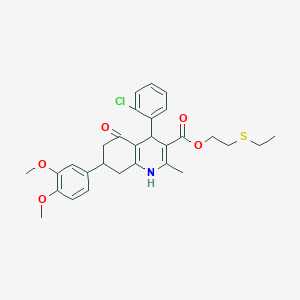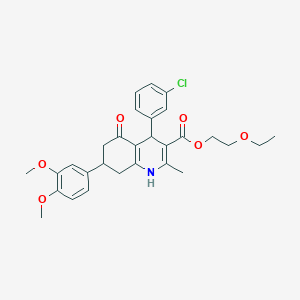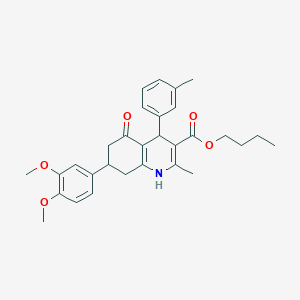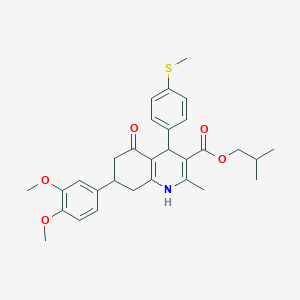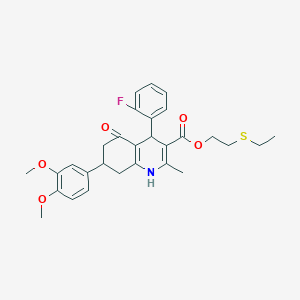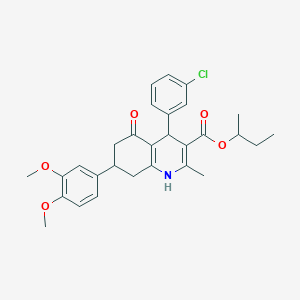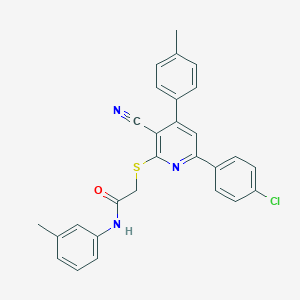
2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various aromatic substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the cyano group and the aromatic substituents. The final step involves the formation of the sulfanyl and acetamide groups under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives with cyano and aromatic substituents, such as:
- 2-[6-(4-bromophenyl)-3-cyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
- 2-[6-(4-fluorophenyl)-3-cyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Uniqueness
What sets 2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide apart is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
444156-76-7 |
|---|---|
Molekularformel |
C28H22ClN3OS |
Molekulargewicht |
484g/mol |
IUPAC-Name |
2-[6-(4-chlorophenyl)-3-cyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C28H22ClN3OS/c1-18-6-8-20(9-7-18)24-15-26(21-10-12-22(29)13-11-21)32-28(25(24)16-30)34-17-27(33)31-23-5-3-4-19(2)14-23/h3-15H,17H2,1-2H3,(H,31,33) |
InChI-Schlüssel |
YIMYGPSTVIJBPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(8-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B418807.png)
![2-[(8-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B418808.png)

